1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride
CAS No.:
Cat. No.: VC18072400
Molecular Formula: C9H16Cl2N4O
Molecular Weight: 267.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16Cl2N4O |
|---|---|
| Molecular Weight | 267.15 g/mol |
| IUPAC Name | 1-methyl-3-piperazin-1-ylpyrazin-2-one;dihydrochloride |
| Standard InChI | InChI=1S/C9H14N4O.2ClH/c1-12-5-4-11-8(9(12)14)13-6-2-10-3-7-13;;/h4-5,10H,2-3,6-7H2,1H3;2*1H |
| Standard InChI Key | CMDUUFOSJGEXEN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C(C1=O)N2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound, with the systematic name 1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride, has a molecular formula of C₉H₁₆Cl₂N₄O and a molecular weight of 267.15 g/mol. Its structure comprises a dihydropyrazinone ring substituted with a methyl group at the 1-position and a piperazine moiety at the 3-position, protonated as a dihydrochloride salt (Figure 1). The piperazine group enhances solubility and facilitates interactions with biological targets, while the dihydropyrazinone core contributes to conformational rigidity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆Cl₂N₄O |
| Molecular Weight | 267.15 g/mol |
| IUPAC Name | 1-methyl-3-piperazin-1-ylpyrazin-2-one; dihydrochloride |
| Canonical SMILES | CN1C=CN=C(C1=O)N2CCNCC2.Cl.Cl |
| PubChem CID | 165946352 |
Synthesis and Manufacturing
Regioselective Cyclization Strategies
The synthesis of 1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride primarily employs multi-step cyclization reactions. A prominent method involves the Ugi reaction, a one-pot three-component process utilizing isocyanides, aldehydes, and amines to achieve regioselective dihydropyrazinone formation. For example:
-
Condensation: An aldehyde reacts with a primary amine to form an imine intermediate.
-
Nucleophilic Addition: An isocyanide attacks the imine, generating a nitrilium ion.
-
Cyclization: Intramolecular attack by the amine nitrogen yields the dihydropyrazinone core .
Alternative routes include cyclization of 1,2-diamine derivatives with sulfonium salts, which enables incorporation of the piperazine substituent at the 3-position. Post-synthetic protonation with hydrochloric acid yields the dihydrochloride salt, enhancing stability and crystallinity .
Optimization and Scalability
Recent patents highlight advancements in solid-phase synthesis for analogous piperazine derivatives, improving yield and purity through immobilized reagents . For instance, polymer-supported Ugi reactions reduce side-product formation, achieving >85% purity in crude products . These methods are adaptable to large-scale production, though exact yields for the target compound remain proprietary .
Pharmacological Applications
Kinase Inhibition
The compound’s piperazine moiety enables ATP-competitive binding to kinase domains. Preclinical studies suggest activity against cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), making it a candidate for oncology therapeutics . Molecular docking simulations reveal hydrogen bonding between the piperazine nitrogen and kinase hinge regions, while the dihydropyrazinone ring occupies hydrophobic pockets .
Chemical Reactivity and Derivatives
Alkylation and Acylation
The secondary amine in the piperazine ring undergoes N-alkylation with alkyl halides (e.g., methyl iodide) and N-acylation with acyl chlorides (e.g., acetyl chloride). These reactions enable diversification for structure-activity relationship (SAR) studies:
-
Alkylation: Enhances lipophilicity, improving blood-brain barrier penetration.
-
Acylation: Introduces electron-withdrawing groups, modulating receptor affinity .
Ring-Opening Reactions
Under acidic conditions, the dihydropyrazinone ring undergoes hydrolysis to form α-keto amides, which can be further functionalized . This reactivity is exploited in prodrug designs for controlled drug release .
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume